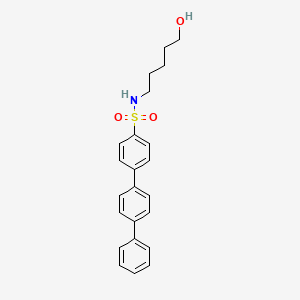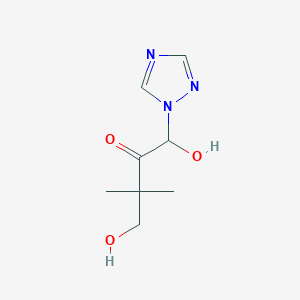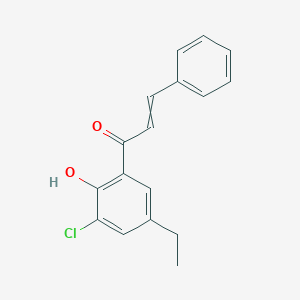![molecular formula C26H45BrN2O2 B14199372 Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide CAS No. 850786-18-4](/img/structure/B14199372.png)
Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide: is a chemical compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes a pyridinium ring substituted with a long-chain fatty acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide typically involves the reaction of pyridine with a long-chain fatty acid derivative under specific conditions. The reaction is usually carried out in the presence of a brominating agent to introduce the bromide ion. The process can be summarized as follows:
Starting Materials: Pyridine and 1,2-dioxooctadecylamine.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a controlled temperature.
Bromination: A brominating agent, such as hydrogen bromide, is added to the reaction mixture to form the bromide salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyridinium ring, converting it to a dihydropyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out in aqueous or organic solvents, depending on the nucleophile.
Major Products:
Oxidation: Oxidized derivatives of the fatty acid chain.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium salts.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in the synthesis of complex molecules.
Ionic Liquids: Pyridinium salts are often used as components of ionic liquids, which have applications in green chemistry and electrochemistry.
Biology:
Antimicrobial Agents: Pyridinium salts have shown antimicrobial activity against various pathogens, making them potential candidates for use in disinfectants and antiseptics.
Gene Delivery: The compound can be used in gene delivery systems due to its ability to interact with nucleic acids.
Medicine:
Drug Development: Pyridinium derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry:
Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications, protecting metal surfaces from degradation.
Mechanism of Action
The mechanism of action of pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide involves its interaction with biological membranes and proteins. The long-chain fatty acid derivative allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with nucleic acids and proteins, affecting their function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 4-methyl-1-(3-phenoxypropyl) pyridinium bromide
- 4-(dimethylamino)-1-(2-phenoxyethyl) pyridinium bromide
- 4-(dimethylamino)-1-(3-phenoxypropyl) pyridinium bromide
Comparison: While all these compounds share the pyridinium core structure, pyridinium, 1-[3-[(1,2-dioxooctadecyl)amino]propyl]-, bromide is unique due to its long-chain fatty acid derivative. This structural feature imparts distinct properties, such as enhanced membrane interaction and potential for use in gene delivery systems. Other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
850786-18-4 |
|---|---|
Molecular Formula |
C26H45BrN2O2 |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-oxo-N-(3-pyridin-1-ium-1-ylpropyl)octadecanamide;bromide |
InChI |
InChI=1S/C26H44N2O2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-25(29)26(30)27-21-19-24-28-22-17-15-18-23-28;/h15,17-18,22-23H,2-14,16,19-21,24H2,1H3;1H |
InChI Key |
BKBQKYNWTNMCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)NCCC[N+]1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


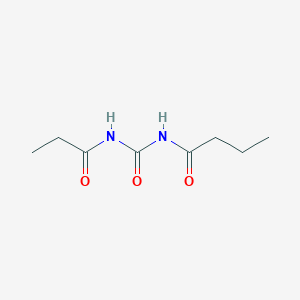
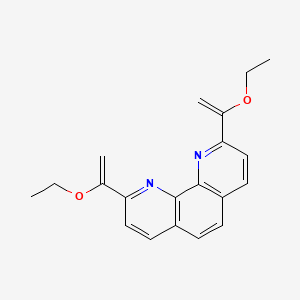

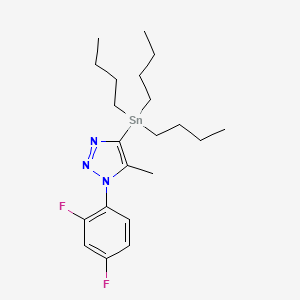
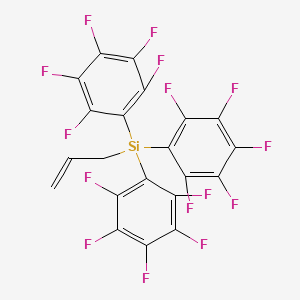
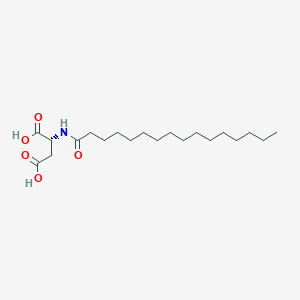
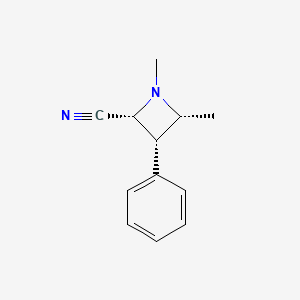

![8-(4-Fluorophenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14199343.png)
![4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde](/img/structure/B14199350.png)

